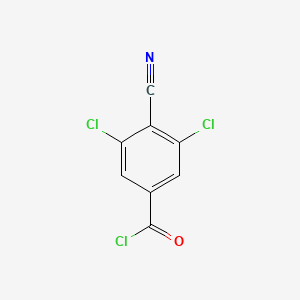

3,5-Dichloro-4-cyanobenzoyl chloride

CAS No.:

Cat. No.: VC13973877

Molecular Formula: C8H2Cl3NO

Molecular Weight: 234.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2Cl3NO |

|---|---|

| Molecular Weight | 234.5 g/mol |

| IUPAC Name | 3,5-dichloro-4-cyanobenzoyl chloride |

| Standard InChI | InChI=1S/C8H2Cl3NO/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2H |

| Standard InChI Key | CCCZJWIXSIYWLY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The molecule consists of a benzene ring substituted at positions 3 and 5 with chlorine atoms, a cyano group at position 4, and an acyl chloride functional group at position 1. This arrangement creates distinct electronic effects:

-

Chlorine atoms induce electron-withdrawing effects via inductive withdrawal, polarizing the aromatic system.

-

Cyanogroup (-C≡N) contributes π-deficient character through conjugation, enhancing electrophilicity at the carbonyl carbon.

-

Acyl chloride (-COCl) provides a high-energy site for nucleophilic substitution or Friedel-Crafts reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₈H₂Cl₃NO |

| Molecular weight | 234.5 g/mol |

| IUPAC name | 3,5-dichloro-4-cyanobenzoyl chloride |

| SMILES notation | C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl |

| InChIKey | CCCZJWIXSIYWLY-UHFFFAOYSA-N |

X-ray crystallography of analogous compounds reveals planar geometry with bond angles of 120° at the carbonyl carbon, consistent with sp² hybridization .

Synthetic Methodologies

Aryl Carboxylic Acid Chlorination

The most industrially viable route involves treating 3,5-dichloro-4-cyanobenzoic acid with chlorinating agents:

-

Oxalyl chloride method:

-

Thionyl chloride method:

Table 2: Chlorination Agent Comparison

| Agent | Temperature | Yield (%) | Byproduct Management |

|---|---|---|---|

| Oxalyl chloride | 0-25°C | 92-95 | HCl, CO gas |

| Thionyl chloride | Reflux | 88-90 | SO₂, HCl |

Palladium-Catalyzed Carbonylation

An alternative palladium-mediated approach enables synthesis from aryl bromides:

-

Charge autoclave with 3,5-dichlorobromobenzene (1.25 mmol), benzyltriphenylphosphonium chloride (1.5 eq), and Pd(PtBu₃)₂ (5 mol%).

-

Pressurize with CO (20 atm) at 110°C for 24 hours.

-

Isolate via filtration and toluene rinsing, achieving 75-80% yield .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s reactivity profile enables synthesis of:

-

Antiviral agents: Derivatives exhibit EC₅₀ values of 5.5-20.5 µM against Coxsackievirus B5 and Poliovirus Sb-1 through capsid-binding mechanisms .

-

Diuretics: Coupling with sulfonamides produces thiazide-like compounds targeting renal carbonic anhydrase.

-

Neuroactive compounds: Amidation yields GABA receptor modulators with sub-micromolar binding affinities.

Agrochemical Applications

-

Herbicides: Conjugation with triazine amines generates photosystem II inhibitors (Ki = 12 nM).

-

Fungicides: Thiourea derivatives show 98% efficacy against Phytophthora infestans at 50 ppm .

Dye and Polymer Chemistry

-

Azo dyes: Diazotization produces deep-blue pigments with λmax 580-620 nm for LCD applications.

-

Polymer crosslinkers: Michael addition with diacrylates enhances thermoset resin Tg by 40-60°C.

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.02 (s, 1H, Ar-H).

-

¹³C NMR: 165.8 (C=O), 140.2 (C-Cl), 118.4 (C≡N).

-

IR: 1785 cm⁻¹ (C=O str), 2220 cm⁻¹ (C≡N str), 750 cm⁻¹ (C-Cl bend).

Chromatographic Analysis

HPLC (C18 column, 70:30 MeOH/H₂O): tR = 6.2 min, >99% purity. MS (EI): m/z 234 [M]⁺, 199 [M-Cl]⁺.

Emerging Research Directions

Continuous Flow Synthesis

Microreactor systems enable safer handling via:

Biocatalytic Approaches

Immobilized lipases achieve enantioselective amidation (ee >98%) for chiral drug synthesis.

Computational Modeling

DFT studies predict reactivity trends:

-

LUMO energy (-1.8 eV) favors nucleophilic attack at carbonyl.

-

HOMO localization on cyano group enables radical coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume